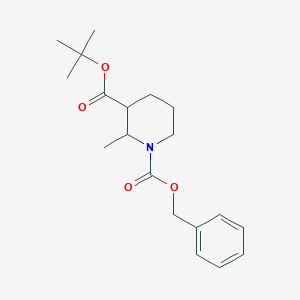
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl group, and a methyl group attached to a piperidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The methyl group is then introduced via alkylation. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran .
Analyse Des Réactions Chimiques
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyl group.
Applications De Recherche Scientifique
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Mécanisme D'action
The mechanism of action of (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the Boc group provides stability and protection during chemical reactions. The piperidine ring’s conformation plays a crucial role in determining the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate can be compared to other piperidine derivatives, such as:
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-phenylpiperidine-1-carboxylate: Contains a phenyl group, leading to different reactivity and biological properties.
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-isopropylpiperidine-1-carboxylate: Features an isopropyl group, affecting its steric and electronic properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C19H27NO4 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
1-O-benzyl 3-O-tert-butyl 2-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H27NO4/c1-14-16(17(21)24-19(2,3)4)11-8-12-20(14)18(22)23-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3 |
Clé InChI |
HRISBMYHHVBLFC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



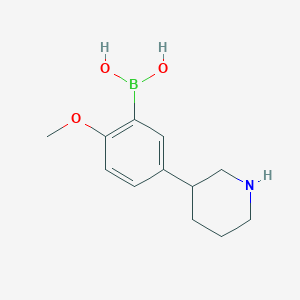
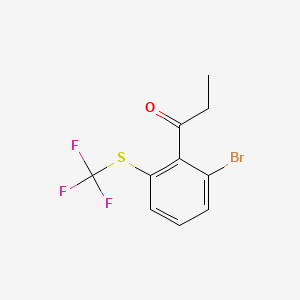
![2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine](/img/structure/B14067461.png)
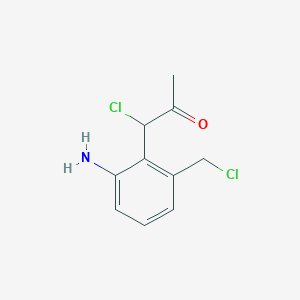

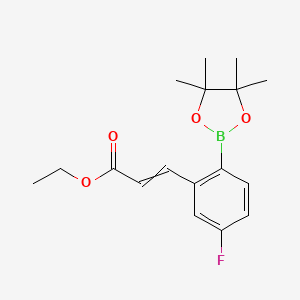

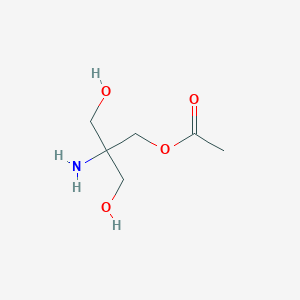
![3-Methoxy-4-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14067527.png)
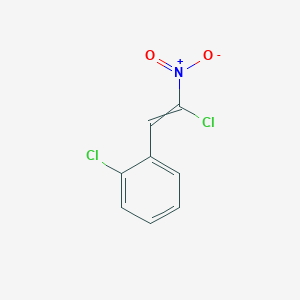

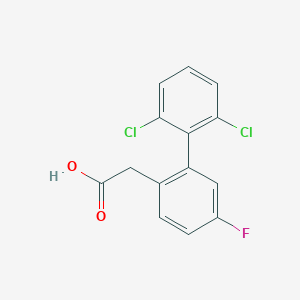
![(4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14067553.png)
